

# Application Notes and Protocols for Biosensors Using Functionalized MoSe<sub>2</sub> Nanosheets

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Molybdenum diselenide*

Cat. No.: *B1676697*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of biosensors based on functionalized **Molybdenum Diselenide** (MoSe<sub>2</sub>) nanosheets. MoSe<sub>2</sub> nanosheets are a promising two-dimensional (2D) material for biosensing applications due to their unique electronic and optical properties, large surface area, and good biocompatibility. Functionalization of MoSe<sub>2</sub> nanosheets enhances their stability, selectivity, and sensitivity, making them suitable for the detection of a wide range of biomolecules crucial in research and drug development.

## Synthesis of MoSe<sub>2</sub> Nanosheets

The foundation of a reliable biosensor is the quality of the nanomaterial. The hydrothermal method is a common and effective technique for synthesizing MoSe<sub>2</sub> nanosheets.

## Experimental Protocol: Hydrothermal Synthesis of MoSe<sub>2</sub> Nanosheets

Materials:

- Sodium Molybdate (Na<sub>2</sub>MoO<sub>4</sub>)
- Selenium (Se) powder

- Hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ )
- Deionized (DI) water
- Ethanol
- Teflon-lined stainless-steel autoclave

#### Procedure:

- Precursor Solution Preparation:
  - Dissolve 0.5 mmol of Sodium Molybdate in 30 mL of DI water.
  - In a separate container, disperse 1 mmol of Selenium powder in 10 mL of DI water with the aid of sonication.
- Mixing and Reduction:
  - Add the Selenium dispersion to the Sodium Molybdate solution under vigorous stirring.
  - Slowly add 5 mL of hydrazine hydrate to the mixture. Hydrazine hydrate acts as a reducing agent.
  - Continue stirring for 30 minutes to ensure a homogenous mixture.
- Hydrothermal Reaction:
  - Transfer the final mixture into a 50 mL Teflon-lined stainless-steel autoclave.
  - Seal the autoclave and heat it to 200°C for 24 hours in an oven.
  - Allow the autoclave to cool down to room temperature naturally.
- Product Collection and Purification:
  - Collect the black precipitate by centrifugation at 8000 rpm for 10 minutes.

- Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final MoSe<sub>2</sub> nanosheet powder in a vacuum oven at 60°C for 12 hours.

## Functionalization of MoSe<sub>2</sub> Nanosheets

Functionalization is a critical step to immobilize biorecognition elements (e.g., antibodies, enzymes, DNA probes) onto the MoSe<sub>2</sub> nanosheet surface. Both non-covalent and covalent functionalization strategies can be employed.

### Non-Covalent Functionalization

This approach relies on van der Waals forces,  $\pi$ - $\pi$  stacking, or electrostatic interactions to attach molecules to the MoSe<sub>2</sub> surface, preserving the intrinsic electronic properties of the nanosheets. A common method involves using a linker molecule like 1-pyrenebutanoic acid succinimidyl ester (PBASE).

### Experimental Protocol: Non-Covalent Functionalization with PBASE

Materials:

- Synthesized MoSe<sub>2</sub> nanosheets
- 1-pyrenebutanoic acid succinimidyl ester (PBASE)
- Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS)

Procedure:

- Dispersion of MoSe<sub>2</sub>: Disperse 1 mg of MoSe<sub>2</sub> nanosheets in 10 mL of DMF through sonication for 1 hour to obtain a homogenous suspension.
- Incubation with PBASE: Add 2 mg of PBASE to the MoSe<sub>2</sub> suspension. The pyrene group of PBASE will adsorb onto the basal plane of the MoSe<sub>2</sub> nanosheets via  $\pi$ - $\pi$  stacking.

- Activation: Stir the mixture at room temperature for 4 hours in the dark to allow for the self-assembly of PBASE on the nanosheets.
- Purification: Centrifuge the mixture at 10,000 rpm for 15 minutes to remove excess PBASE. Resuspend the functionalized MoSe<sub>2</sub> nanosheets in PBS. The succinimidyl ester group is now available to form amide bonds with the amine groups of biomolecules.

## Covalent Functionalization

Covalent functionalization offers a more stable and robust attachment of biomolecules. This can be achieved by creating defects on the MoSe<sub>2</sub> surface, such as selenium vacancies, which can then react with functional groups of linker molecules.

## Experimental Protocol: Covalent Functionalization via Thiol Chemistry

Materials:

- Synthesized MoSe<sub>2</sub> nanosheets
- 3-mercaptopropionic acid (MPA)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS)

Procedure:

- Defect Generation (Optional but recommended): Mild plasma treatment or chemical etching can introduce Se vacancies.
- Thiolation: Disperse 1 mg of MoSe<sub>2</sub> nanosheets in 10 mL of an ethanolic solution containing 10 mM MPA. The thiol group of MPA will bind to the selenium vacancies on the MoSe<sub>2</sub> surface.
- Reaction: Stir the mixture at 50°C for 12 hours.

- **Purification:** Centrifuge the mixture at 10,000 rpm for 15 minutes and wash with ethanol to remove unbound MPA.
- **Carboxyl Group Activation:** Resuspend the MPA-functionalized MoSe<sub>2</sub> in PBS. Add 10 mM EDC and 5 mM NHS to activate the carboxyl groups of the MPA for subsequent bioconjugation. The nanosheets are now ready for immobilization of amine-containing biomolecules.

## Electrochemical Biosensor Fabrication and Application

Functionalized MoSe<sub>2</sub> nanosheets can be used to modify electrodes for the sensitive electrochemical detection of various analytes.

### Experimental Protocol: Fabrication of an Electrochemical Immunosensor for a Cancer Biomarker (e.g., Carcinoembryonic Antigen - CEA)

Materials:

- Glassy carbon electrode (GCE)
- PBASE-functionalized MoSe<sub>2</sub> nanosheets
- Anti-CEA antibodies
- Bovine serum albumin (BSA)
- Carcinoembryonic antigen (CEA) standards
- Phosphate-buffered saline (PBS)
- Electrochemical workstation

Procedure:

- **Electrode Preparation:** Polish the GCE with alumina slurry, followed by sonication in ethanol and DI water.
- **Modification of GCE:** Drop-cast 5  $\mu\text{L}$  of the PBASE-functionalized  $\text{MoSe}_2$  nanosheet suspension (1 mg/mL in PBS) onto the GCE surface and let it dry at room temperature.
- **Antibody Immobilization:** Add 10  $\mu\text{L}$  of anti-CEA antibody solution (100  $\mu\text{g/mL}$  in PBS) onto the modified electrode surface and incubate at 4°C for 12 hours. The succinimidyl ester groups on the functionalized  $\text{MoSe}_2$  will react with the amine groups of the antibody.
- **Blocking:** Rinse the electrode with PBS to remove unbound antibodies. Then, incubate the electrode in a 1% BSA solution for 1 hour to block any remaining active sites and prevent non-specific binding.
- **Detection:**
  - The fabricated immunosensor is now ready for CEA detection.
  - Incubate the electrode with different concentrations of CEA in PBS for 30 minutes.
  - Perform electrochemical measurements (e.g., Differential Pulse Voltammetry or Electrochemical Impedance Spectroscopy) in a PBS solution containing a redox probe (e.g.,  $[\text{Fe}(\text{CN})_6]^{3-/4-}$ ). The binding of CEA to the antibody will hinder the electron transfer, leading to a change in the electrochemical signal that is proportional to the CEA concentration.

## Quantitative Data for $\text{MoSe}_2$ -Based Electrochemical Biosensors

Analyte	Functionalization/Composite	Detection Method	Linear Range	Limit of Detection (LOD)	Reference
Uric Acid	MoSe <sub>2</sub> /Reduced Graphene Oxide	DPV	40 nM - 200 $\mu$ M	28.4 nM	<a href="#">[1]</a>
17 $\beta$ -estradiol	MoSe <sub>2</sub> -Citric Acid hybrids	DPV	5.0 x 10 <sup>-12</sup> M - 5.0 x 10 <sup>-9</sup> M	2.0 x 10 <sup>-13</sup> M	<a href="#">[2]</a>
Dopamine	Al-doped MoSe <sub>2</sub> (Theoretical)	DFT	N/A	N/A	<a href="#">[3]</a>

## Optical Biosensor Fabrication and Application

Functionalized MoSe<sub>2</sub> nanosheets can also be utilized in optical biosensors, for instance, based on fluorescence quenching.

## Experimental Protocol: Fabrication of a Fluorescence Quenching-Based DNA Biosensor

Materials:

- Functionalized MoSe<sub>2</sub> nanosheets (e.g., PEGylated for stability)
- Fluorescently-labeled single-stranded DNA (ssDNA) probe
- Target DNA
- Tris-EDTA buffer

Procedure:

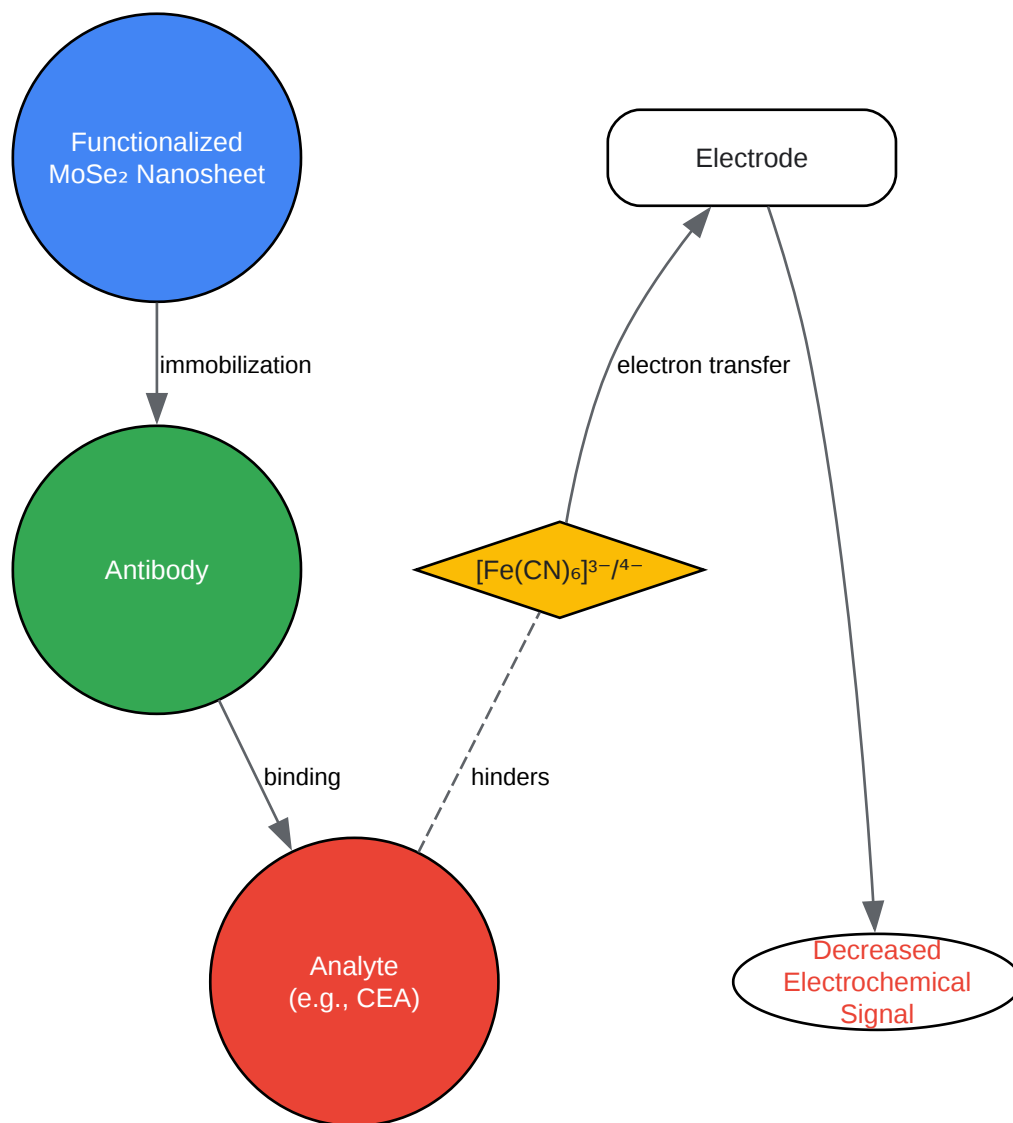
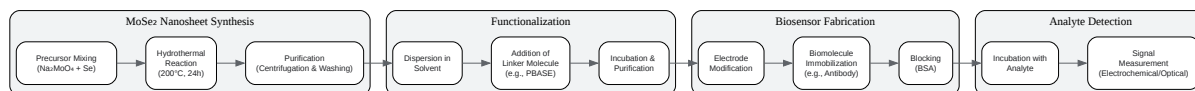
- Dispersion: Disperse PEGylated MoSe<sub>2</sub> nanosheets in Tris-EDTA buffer.

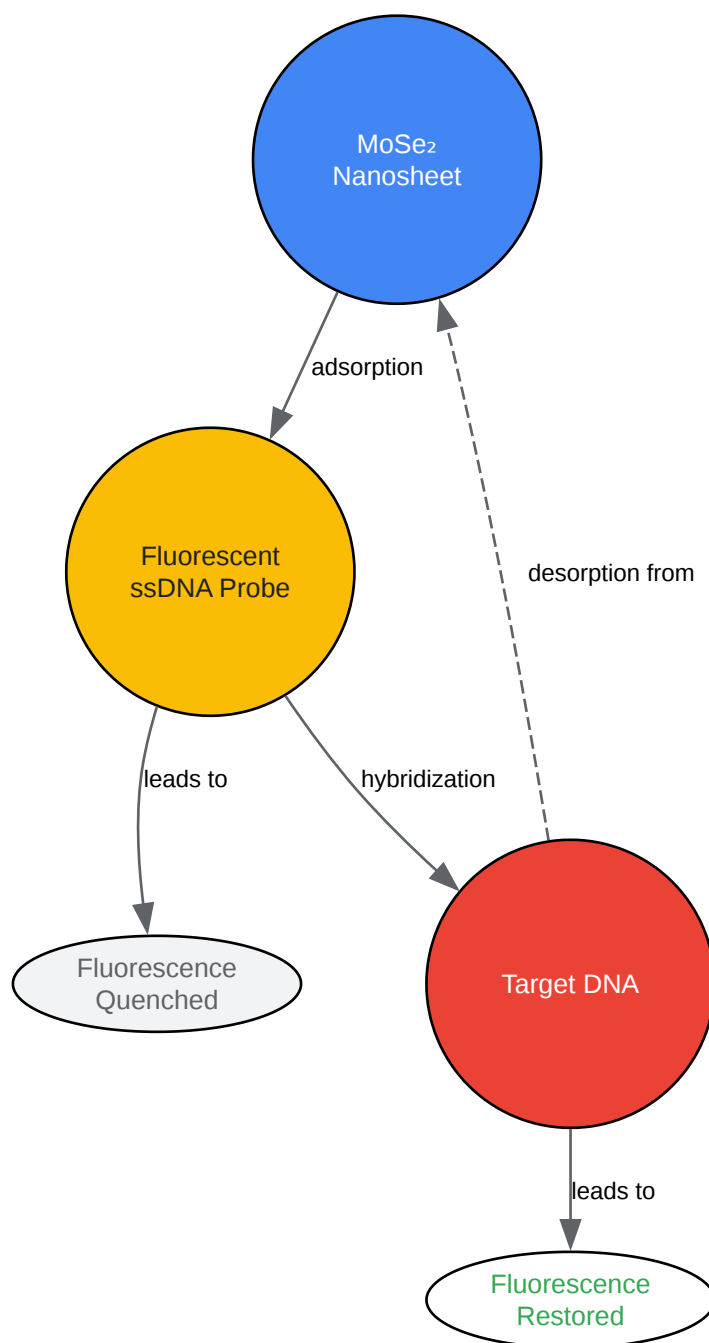
- **Hybridization:** Mix the MoSe<sub>2</sub> dispersion with the fluorescently-labeled ssDNA probe. The ssDNA will adsorb onto the MoSe<sub>2</sub> surface through van der Waals interactions, leading to the quenching of its fluorescence due to Förster Resonance Energy Transfer (FRET).
- **Detection:** Introduce the target DNA solution. The ssDNA probe will preferentially bind to its complementary target DNA, forming a double-stranded DNA (dsDNA). The rigid structure of dsDNA leads to its desorption from the MoSe<sub>2</sub> surface.
- **Signal Readout:** The desorption of the dsDNA restores the fluorescence of the dye. The increase in fluorescence intensity is proportional to the concentration of the target DNA.

## Visualizations

### Diagrams of Workflows and Signaling Pathways







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Holey MoS<sub>2</sub>-based electrochemical sensors for simultaneous dopamine and uric acid detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Biosensors Using Functionalized MoSe<sub>2</sub> Nanosheets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676697#biosensors-using-functionalized-mose2-nanosheets]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)